molecular formula C8H9NO B1627591 2-Pyridinecarboxaldehyde, 4-ethyl- CAS No. 67141-19-9

2-Pyridinecarboxaldehyde, 4-ethyl-

Cat. No.: B1627591
CAS No.: 67141-19-9
M. Wt: 135.16 g/mol
InChI Key: PJTWJHFVBSRCMW-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridine derivative where one of the hydrogen atoms is replaced by a formyl group . It is commonly used in research and development .


Molecular Structure Analysis

The molecular formula of 2-Pyridinecarboxaldehyde is C6H5NO . Its molecular weight is 107.11 . The InChI key is CSDSSGBPEUDDEE-UHFFFAOYSA-N . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Pyridinecarboxaldehyde has been used in various chemical reactions. For instance, it has been used to synthesize chitosan-based bifunctionalized adsorbent . It has also been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .


Physical And Chemical Properties Analysis

2-Pyridinecarboxaldehyde is a yellow liquid . It has a melting point of -21–22°C, a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.536 (lit.) . It is air sensitive and miscible in water .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Pyridinecarboxaldehyde, 4-ethyl- is its versatility in laboratory experiments. This compound can be used in the synthesis of a wide range of organic compounds, making it a valuable building block for chemical synthesis. However, one limitation of this compound is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Pyridinecarboxaldehyde, 4-ethyl-. One potential area of research is the development of new drugs based on this compound, particularly in the field of antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Finally, there is a need for more cost-effective methods of synthesis for 2-Pyridinecarboxaldehyde, 4-ethyl-, which may expand its potential applications in various fields of research.

Scientific Research Applications

2-Pyridinecarboxaldehyde, 4-ethyl- has a wide range of applications in scientific research, including its use in the synthesis of organic compounds, development of new drugs, and materials science. This compound is commonly used as a building block in the synthesis of heterocyclic compounds, which have potential applications in the development of new drugs. Additionally, 2-Pyridinecarboxaldehyde, 4-ethyl- has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

2-Pyridinecarboxaldehyde is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It may also cause respiratory irritation and is toxic to aquatic life .

Properties

IUPAC Name

4-ethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTWJHFVBSRCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596367
Record name 4-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67141-19-9
Record name 4-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67141-19-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a manner similar to that described for the preparation of 4-methyl-2-pyridine-carboxaldehyde, 4-ethyl-2-hydroxymethylpyridine (1.60 g, 11.68 mmol) yielded 1.33 g (84%) of 4-ethyl-2-pyridinecarboxaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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